2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that features a bromophenoxy group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Bromination: The bromophenoxy group is introduced by brominating phenol to obtain 3-bromophenol, which is then reacted with chloroacetic acid to form 3-bromophenoxyacetic acid.
Coupling Reaction: The final step involves coupling the 3-bromophenoxyacetic acid with the thiadiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting the bromine to a hydrogen or other substituents.
Substitution: The bromine atom in the bromophenoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Azide or cyano derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their pharmacological properties. The thiadiazole ring is known for its presence in various bioactive compounds, suggesting potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the bromophenoxy and thiadiazole groups.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromophenoxy group could facilitate binding to hydrophobic pockets, while the thiadiazole ring might engage in hydrogen bonding or other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with the bromine atom in the para position.
2-(3-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide: Chlorine instead of bromine.
2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Methyl group instead of isopropyl.
Uniqueness
The unique combination of the bromophenoxy group and the isopropyl-substituted thiadiazole ring in 2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide may confer distinct chemical and biological properties, such as enhanced binding affinity or specific reactivity patterns, distinguishing it from its analogs.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S/c1-8(2)12-16-17-13(20-12)15-11(18)7-19-10-5-3-4-9(14)6-10/h3-6,8H,7H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHZNZGAOSSPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)COC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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